1,2,3-Trimethylbenzene

Catalog No.
S593132
CAS No.
526-73-8
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trimethylbenzene

CAS Number

526-73-8

Product Name

1,2,3-Trimethylbenzene

IUPAC Name

1,2,3-trimethylbenzene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3

InChI Key

FYGHSUNMUKGBRK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C

Solubility

6.26e-04 M
Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride
In water, 75.2 mg/L at 25 °C
Solubility in water, g/100ml: 0.005
Solubility in water: very poor
Low

Synonyms

1,2,3-Trimethyl-benzene; Hemimellitene; Hemimellitol; NSC 5167; NSC 65599

Canonical SMILES

CC1=C(C(=CC=C1)C)C
  • Centaurium erythraea: This flowering plant commonly known as centaury .
  • Ferulago nodosa: This giant fennel species .
  • Vitis vinifera: This grapevine species, the source of grapes used for wine production .

These findings suggest the potential involvement of 1,2,3-trimethylbenzene in the plant's natural chemistry and may contribute to future research exploring its ecological role.

Potential Applications in Environmental Research

,2,3-Trimethylbenzene is one of three isomers of trimethylbenzene, all of which are components of gasoline and other petroleum products. Research is ongoing to understand the environmental impact of these compounds, including:

  • Biodegradation studies: Investigating the ability of microorganisms to break down 1,2,3-trimethylbenzene in soil and water environments . This research is crucial for understanding the natural attenuation of these pollutants in the environment.
  • Environmental monitoring: Measuring the presence and concentration of 1,2,3-trimethylbenzene in air, water, and soil samples helps assess potential environmental contamination from industrial sources .

These research efforts contribute to developing strategies for bioremediation and environmental monitoring of trimethylbenzenes.

Toxicological Research and Health Considerations

Due to its presence in various industrial solvents and fuels, research is dedicated to understanding the potential health effects of 1,2,3-trimethylbenzene exposure.

  • Neurotoxicity: Studies suggest that 1,2,3-trimethylbenzene exposure can have neurotoxic effects, impacting the nervous system. Research on laboratory animals and human populations exposed to solvent mixtures containing trimethylbenzenes supports this concern .
  • Other potential health effects: Ongoing research is investigating the potential for 1,2,3-trimethylbenzene to impact other organ systems, including the respiratory and hematological systems, and its potential developmental toxicity .

1,2,3-Trimethylbenzene, also known as hemimellitene, is an aromatic hydrocarbon with the molecular formula C₉H₁₂. It is one of three isomeric forms of trimethylbenzene, characterized by the presence of three methyl groups attached to a benzene ring at the 1, 2, and 3 positions. This compound appears as a clear, colorless liquid with a distinctive aromatic odor and is flammable. It is nearly insoluble in water but soluble in organic solvents .

Naturally, 1,2,3-trimethylbenzene can be found in coal tar and petroleum. It is produced during the distillation of petroleum and can also be synthesized through the methylation of toluene and xylenes .

1,2,3-Trimethylbenzene is a flammable liquid and should be handled with appropriate precautions. It can irritate the skin and eyes upon contact and may cause respiratory irritation if inhaled.

  • Safety Data Sheet: Detailed information on safety and handling procedures can be found in the Safety Data Sheet (SDS) for 1,2,3-Trimethylbenzene provided by chemical suppliers.
Typical of aromatic compounds. It can participate in electrophilic substitution reactions due to its electron-rich aromatic ring. Common reactions include:

  • Nitration: Introducing nitro groups into the aromatic ring.
  • Sulfonation: Adding sulfonic acid groups.
  • Halogenation: Reacting with halogens to form halogenated derivatives.

Additionally, it reacts with hydroxyl radicals in the atmosphere, leading to products such as glyoxal and methylglyoxal through photooxidation processes . The reaction rate constants for these processes have been documented, indicating its reactivity under atmospheric conditions .

Research indicates that 1,2,3-trimethylbenzene may exhibit various biological effects. Exposure can lead to irritation of the eyes, skin, and respiratory system. Symptoms may include headaches, dizziness, and respiratory issues such as bronchitis . Long-term exposure has been associated with more severe health impacts like hypochromic anemia and potential central nervous system effects .

The compound has also been identified in certain plant species like Centaurium erythraea, suggesting possible ecological roles or interactions within those environments .

1,2,3-Trimethylbenzene can be synthesized through several methods:

  • Distillation from petroleum: Isolated from the C₉ aromatic hydrocarbon fraction during petroleum refining.
  • Methylation processes: Involves the methylation of toluene or xylenes using methylating agents such as dimethyl sulfate or methanol in the presence of a catalyst .

These methods yield high-purity 1,2,3-trimethylbenzene suitable for industrial applications.

1,2,3-TrimethylbenzeneC₉H₁₂Flammable; found in jet fuelJet fuel additive; chemical synthesis1,2,4-TrimethylbenzeneC₉H₁₂Different methyl group positioning; used in dyesSolvent; chemical intermediate1,3,5-TrimethylbenzeneC₉H₁₂Less reactive; used in plasticsSolvent; chemical synthesis

Each isomer exhibits distinct physical and chemical properties due to the different arrangements of methyl groups on the benzene ring. This structural variation leads to differences in reactivity and applications within industrial contexts .

Studies have shown that 1,2,3-trimethylbenzene interacts with various atmospheric components. Its degradation products when reacting with hydroxyl radicals include several carbonyl compounds. These interactions highlight its role in atmospheric chemistry and potential environmental impacts . Furthermore, its biological interactions suggest it may affect human health upon exposure through inhalation or skin contact .

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a distinctive, aromatic odor.

Color/Form

Colorless liquid
Clear, colorless liquid

XLogP3

3.6

Boiling Point

176.1 °C
176.12 °C
176 °C
165-176 °C
329-349°F
349°F

Flash Point

44 to 53 °C (closed cup)
111 °F (44 °C) (Closed cup)
44 °C
44-53 °C c.c.
112-122°F

Vapor Density

4.15 (Air = 1)
Relative vapor density (air = 1): 4.1

Density

0.8944 g/cu cm at 20 °C
0.89 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
Relative density (water = 1): 0.86-0.89
0.86-0.89
0.89

LogP

3.66 (LogP)
log Kow = 3.66
3.7
3.4/3.8

Odor

Distinctive, aromatic odo

Melting Point

-25.4 °C
-25 °C
-25 - 45 °C
-77 - (-)14°F
-14°F

UNII

ZK4R7UPH6R

GHS Hazard Statements

Aggregated GHS information provided by 1751 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 94 of 1751 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1657 of 1751 companies with hazard statement code(s):;
H226 (97.71%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (92.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.69 mmHg
1.69 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.18
Vapor pressure, kPa at 20 °C: 0.18 - 0.25
varies
(62°F): 1 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

526-73-8
25551-13-7

Wikipedia

1,2,3-trimethylbenzene

Biological Half Life

4.00 Days
0.60 Days
... Ten healthy male volunteers were exposed to trimethylbenzene (TMB) vapor in an exposure chamber for 2 hr at a work load of 50 W. The subjects were exposed on four occasions, to 25 ppm of 1,2,4-TMB, 1,2,3-TMB, and 1,3,5-TMB, respectively, and 2 ppm of 1,2,4-TMB. Urine was collected from the onset of exposure until the following morning. All six possible dimethylhippuric acid (DMHA) isomers were analyzed by high-performance liquid chromatography. ... The half-times of the different DMHA isomers ranged from 4 to 16 hr.

Methods of Manufacturing

... Hemimellitene ... /is/ found in coal tar oil ... /It/ can be isolated by distillation and purified by the differential hydrolysis of ... /its/ sulfonic acids.

General Manufacturing Information

Benzene, 1,2,3-trimethyl-: ACTIVE
Occurs in some petroleums

Analytic Laboratory Methods

Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: 1,2,3-trimethylbenzene; Matrix: surface- or ground-water samples; Detection Limit: 0.036 ug/L.
Method: OSHA PV 2091; Procedure: gas chromatography with flame ionization detector.; Analyte: 1,2,3-trimethylbenzene; Matrix: air; Detection Limit: 1 ug/sample.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Trimethylbenzene must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), and strong oxidizers (such as chlorine, bromine, and fluorine) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition such as smoking and open flames are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. /Trimethyl benzenes/

Dates

Modify: 2023-08-15

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